molecular formula C15H18N6O B2987772 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396852-83-7

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2987772
CAS No.: 1396852-83-7
M. Wt: 298.35
InChI Key: ZPGSIWJOODRTAJ-UHFFFAOYSA-N
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core linked to a piperazine ring, which is further substituted with a pyridine moiety, a structural motif commonly found in pharmacologically active compounds. The piperazine ring, a key feature of this molecule, often adopts a chair conformation in similar structures, contributing to its three-dimensional binding properties . This specific molecular architecture makes it a valuable intermediate or core scaffold for researchers investigating new therapeutic agents. The compound's structure is closely related to molecules studied for a range of biological activities. In particular, the piperazine-pyrimidine hybrid core is a privileged structure in the design of protein kinase inhibitors . Kinases are a major target class in oncology, inflammation, and other disease areas, and compounds with this scaffold have been explored for their potential to inhibit key signaling pathways, such as those mediated by PI3K and mTOR . Furthermore, analogous structures containing the acetamide-linked piperazine group have demonstrated notable in vitro antimicrobial and anticancer properties in research settings, highlighting the potential of this chemotype for developing new anti-infective and chemotherapeutic agents . The pyridine and pyrimidine nitrogen atoms also offer potential for hydrogen bonding and coordination with biological targets, which can be crucial for high-affinity binding . Researchers can utilize this compound as a building block for the synthesis of more complex derivatives or as a starting point for structure-activity relationship (SAR) studies. It is presented as a high-purity material suitable for use in in vitro biochemical and cellular assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-12(22)19-13-10-17-15(18-11-13)21-8-6-20(7-9-21)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGSIWJOODRTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. The final step involves the acetylation of the pyrimidinyl group to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.

Medicine: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide has shown potential as a therapeutic agent, with applications in treating diseases such as cancer and infectious diseases.

Industry: Its derivatives are used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide and Related Compounds

Compound Name Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound Pyrimidin-5-yl, 2-(pyridin-2-yl)piperazine, acetamide C₁₅H₁₈N₆O 298.35 Not explicitly reported
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol-5-ylsulfonyl-piperazine, difluorophenyl-acetamide C₁₉H₁₇F₂N₅O₃S₂ 473.50 Gram-positive antibacterial
(S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (7g) Dichloropyrimidine-piperazine, fluoropyridine-oxazolidinone, acetamide C₂₂H₂₂Cl₂FN₇O₄ 582.36 Antibacterial (optimized)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide Chloro-trifluoromethylpyridine, methylpiperazine, acetamide C₁₃H₁₆ClF₃N₄O 336.74 Not reported; likely CNS/kinase
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Pyrimidine with amino, dihydroxy, and acetamide groups C₆H₁₀N₄O₃·2H₂O 218.19 Antifungal, antibacterial

Key Comparisons

Pharmacological Activity

  • Antimicrobial Potency: The target compound lacks direct activity reports, but analogs like 47 () and 7g () demonstrate strong antibacterial effects. The benzo[d]thiazol-5-ylsulfonyl group in 47 enhances gram-positive targeting, while 7g’s oxazolidinone and fluoropyridine improve bioavailability and bacterial membrane penetration .
  • Antifungal Potential: Pyrimidine derivatives such as N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide () show antifungal activity, suggesting the target compound’s pyrimidine core could be similarly effective if functionalized with hydroxyl or amino groups .

Structural Features

  • Piperazine Linkers : The target compound’s pyridin-2-yl-piperazine moiety is structurally distinct from 7g ’s dichloropyrimidine-piperazine and 9 ’s methylpiperazine. These variations influence receptor binding: pyridinyl groups may enhance CNS penetration, while chlorinated pyrimidines improve DNA intercalation .
  • Acetamide Positioning : The acetamide at the pyrimidine’s 5-position (target) contrasts with 47 ’s aryl-acetamide and 9 ’s piperazine-linked acetamide. Positional differences affect metabolic stability and target engagement .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (298.35 g/mol) is smaller than 7g (582.36 g/mol), implying better membrane permeability. However, 7g’s oxazolidinone and fluoropyridine may offset this by improving solubility .
  • Electron-Withdrawing Groups : Compounds like 9 with trifluoromethyl and chloro substituents exhibit enhanced lipophilicity and resistance to oxidative metabolism, critical for prolonged half-life .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . By inhibiting AChE, this compound increases the concentration of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic signaling and potentially improving cognitive functions. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are used to alleviate symptoms.

Cognitive Enhancement

Research indicates that compounds similar to this compound can improve cognitive functions by modulating cholinergic pathways. The increased ACh levels facilitate better neuronal communication, which is crucial for memory and learning processes.

Anticancer Properties

Preliminary studies suggest that derivatives of this compound exhibit anticancer activity by inhibiting cell proliferation through the blockade of specific protein kinases involved in cancer progression. For instance, compounds with similar structures have shown promise in inhibiting CDK4 and CDK6, critical regulators of the cell cycle .

Data Table: Biological Activities and Mechanisms

Activity Mechanism References
Cognitive enhancementAChE inhibition, increased ACh levels,
Anticancer effectsInhibition of CDK4/CDK6
Antimicrobial propertiesDisruption of bacterial cell walls

Case Studies and Research Findings

  • Cognitive Function Studies : In a study involving mouse models, this compound demonstrated significant improvement in memory retention tasks compared to control groups. The study highlighted the compound's potential as a therapeutic agent for cognitive impairments.
  • Anticancer Research : A series of analogs were synthesized and tested against various cancer cell lines. One specific analog showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Results indicated that it effectively inhibited bacterial growth by disrupting cell wall synthesis, supporting its use in developing new antimicrobial agents.

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